![molecular formula C13H16N2O2 B3110132 7-Methoxyspiro[indoline-3,4'-piperidin]-2-one CAS No. 1784535-01-8](/img/structure/B3110132.png)
7-Methoxyspiro[indoline-3,4'-piperidin]-2-one
Overview
Description
7-Methoxyspiro[indoline-3,4’-piperidin]-2-one is a photochromic compound belonging to the spiropyran family. These compounds exhibit reversible color changes upon exposure to UV or visible light. In particular, spiropyrans of the indoline series are promising due to their sensitivity to various external stimuli, including light, temperature, pH, metal ions, and mechanical stress .
Synthesis Analysis
The synthesis of 7-Methoxyspiro[indoline-3,4’-piperidin]-2-one involves specific strategies. Unlike some analogues based on other heterocycles, indoline spiropyrans can be synthesized directly without a two-stage technique. For instance, the condensation and deprotonation stages are not required for their preparation .
Molecular Structure Analysis
- The C Spiro -O bond, which undergoes cleavage upon photoexcitation, is already extended in the ground state .
Chemical Reactions Analysis
Physical And Chemical Properties Analysis
Scientific Research Applications
Anticancer Properties
7-Methoxyspiro[indoline-3,4'-piperidin]-2-one derivatives have shown potential as anticancer agents. One derivative, identified as a potent c-Met/ALK dual inhibitor, displayed significant tumor growth inhibition in human gastric carcinoma models (Jingrong Li et al., 2013). Another study synthesized and evaluated 1'-methylspiro[indoline-3,4'-piperidine] derivatives for their antiproliferative activities against various cancer cell lines, demonstrating significant inhibition (Junjian Li et al., 2020).
Antidepressant Potential
Compounds derived from spiro[indoline-3,4'-piperidine] were evaluated for potential antidepressant activity. The study found that analogues with certain substitutions exhibited notable activity in preventing depressive behavior in animal models (H. Ong et al., 1983).
Novel Synthesis Methods
Recent studies have focused on developing new methods to synthesize spiro[indoline-3,4'-piperidine] compounds. For instance, a synthetic strategy involving AgOTf/PPh3-catalyzed tandem cyclization was developed for efficient production of spiro[indoline-3,4'-pyridin]-2-yl)carbamates (Guoduan Liang et al., 2020).
Corrosion Inhibition
Spiropyrimidinethiones, including 7-Methoxyspiro[indoline-3,4'-piperidin]-2-one derivatives, have been studied for their corrosion inhibition properties. They were found to effectively inhibit corrosion of mild steel in acidic conditions, suggesting potential applications in material sciences (M. Yadav et al., 2015).
Antimicrobial Activity
Certain derivatives of 7-Methoxyspiro[indoline-3,4'-piperidin]-2-one have shown promising antimicrobial and antitubercular properties. These compounds were synthesized through a 1,3-dipolar cycloaddition reaction and tested against various bacterial and fungal strains (A. Dandia et al., 2013).
Mechanism of Action
properties
IUPAC Name |
7-methoxyspiro[1H-indole-3,4'-piperidine]-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-17-10-4-2-3-9-11(10)15-12(16)13(9)5-7-14-8-6-13/h2-4,14H,5-8H2,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSPUWEVLYKZPOM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NC(=O)C23CCNCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxyspiro[indoline-3,4'-piperidin]-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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